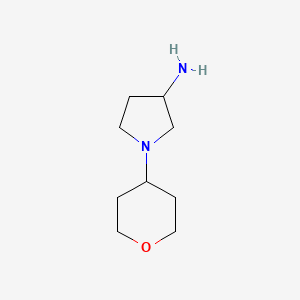

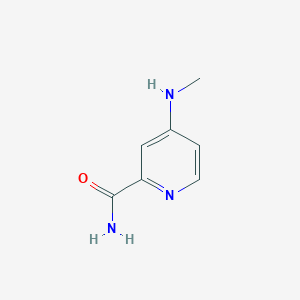

4-(Methylamino)pyridine-2-carboxamide

Descripción general

Descripción

“4-(Methylamino)pyridine-2-carboxamide” is also known as “N-methyl-4-(methylamino)pyridine-2-carboxamide”. It has a CAS Number of 1065074-98-7 . The compound is a powder with a molecular weight of 165.19 . Its IUPAC name is N-methyl-4-(methylamino)-2-pyridinecarboxamide .

Synthesis Analysis

The synthesis of “4-(Methylamino)pyridine-2-carboxamide” and its derivatives has been explored in various studies . For instance, it has been used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .Molecular Structure Analysis

The InChI code for “4-(Methylamino)pyridine-2-carboxamide” is 1S/C8H11N3O/c1-9-6-3-4-11-7(5-6)8(12)10-2/h3-5H,1-2H3,(H,9,11)(H,10,12) . This code provides a standard way to encode the compound’s molecular structure .Chemical Reactions Analysis

“4-(Methylamino)pyridine-2-carboxamide” has been involved in various chemical reactions. For example, it has been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical And Chemical Properties Analysis

“4-(Methylamino)pyridine-2-carboxamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Complexation with Metals

- A study by Jain et al. (2004) synthesized new pyridine dicarboxamide ligands and explored their complexation with copper(II), revealing the formation of mono-, di-, tri-, and tetranuclear copper complexes. This research highlights the compound's utility in generating complex metal structures, which could have applications in catalysis and material science (Jain et al., 2004).

Ligand Flexibility and Structural Diversity

- The structural diversity of copper(II) and silver(I) coordination polymers, facilitated by the flexibility of ligands similar to 4-(Methylamino)pyridine-2-carboxamide, was investigated by Yeh et al. (2008). The study suggests the potential of these compounds in designing new coordination polymers with varied architectures (Yeh, Chen, & Wang, 2008).

Antimicrobial Applications

- Al-Omar and Amr (2010) synthesized new pyridine-2,6-carboxamide-derived Schiff bases, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This indicates the compound's potential in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Novel Syntheses Techniques

- Microwave-promoted syntheses of pyridine carboxamides, utilizing novel 6-acetylpyridine-2-carboxylic acid, were reported by Su et al. (2009). This study underscores the efficiency and practicality of microwave-assisted methods in synthesizing pyridine carboxamides, suggesting broader applications in pharmaceutical research and development (Su, Zhao, Zhang, & Qin, 2009).

Crystal Engineering and Pharmaceutical Cocrystals

- Reddy, Babu, and Nangia (2006) discovered a novel carboxamide-pyridine N-oxide synthon for crystal engineering, illustrating the utility of 4-(Methylamino)pyridine-2-carboxamide in pharmaceutical cocrystal formation. This research contributes to the field of crystal engineering by providing new insights into heterosynthon design for the development of pharmaceutical cocrystals (Reddy, Babu, & Nangia, 2006).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for “4-(Methylamino)pyridine-2-carboxamide” are not explicitly mentioned in the search results, there is ongoing research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives . This suggests that there is potential for further exploration and development of this compound and its derivatives.

Propiedades

IUPAC Name |

4-(methylamino)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-9-5-2-3-10-6(4-5)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQDCBKRHDYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)pyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

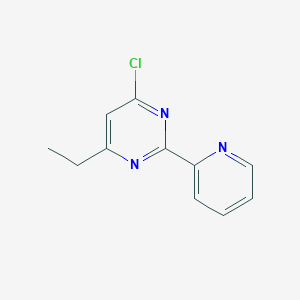

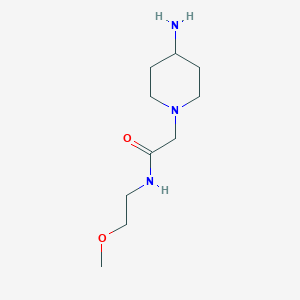

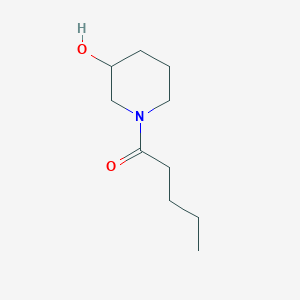

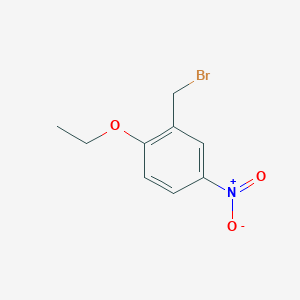

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462653.png)

![(1-Cyclopropylethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462656.png)

![[5-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1462660.png)

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)